molecular formula C11H16BrN3 B13626178 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine

Cat. No.: B13626178
M. Wt: 270.17 g/mol
InChI Key: LGCFIPUXUMTAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a bicyclo[2.2.1]heptane substituent at the N1 position of the pyrazole ring. The bicyclo[2.2.1]heptane moiety introduces steric bulk and conformational rigidity, which may influence reactivity, solubility, and biological activity . The 4-bromo substituent on the pyrazole ring is a common pharmacophore in medicinal chemistry, often serving as a handle for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)-4-bromopyrazol-3-amine

InChI

InChI=1S/C11H16BrN3/c12-10-6-15(14-11(10)13)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,13,14)

InChI Key

LGCFIPUXUMTAPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=C(C(=N3)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine typically involves multiple steps. One common route includes the formation of the bicyclic structure followed by the introduction of the pyrazole ring and bromination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites, while the pyrazole ring can participate in various chemical interactions. These interactions can modulate biological pathways, making it a compound of interest for drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 4-halo-1-substituted-1H-pyrazol-3-amine derivatives. Key structural analogs include:

Compound Name Substituent (N1 Position) Molecular Formula Key Properties/Applications Reference
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 3-chlorothiophen-2-ylmethyl C₈H₇BrClN₃S Potential heterocyclic drug precursor; thiophene enhances π-stacking
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-methylbutan-2-yl C₈H₁₄BrN₃ Alkyl chain improves lipophilicity
4-Chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-fluorophenylmethyl C₁₀H₉ClFN₃ Aryl group aids in receptor binding
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea Bicyclo[2.2.1]heptan-2-yl (urea linker) C₁₉H₃₀N₂O High steric hindrance reduces reaction yields (36%)

Key Observations :

  • Bicycloheptane vs.
  • Halogen Effects : The 4-bromo substituent (vs. 4-chloro in analogs) may enhance electrophilic reactivity, making the compound suitable for Suzuki or Buchwald-Hartwig couplings .

Comparative Yields :

  • Bicycloheptane-containing ureas: 36% yield due to steric challenges .
  • Hexane-linked bis-ureas: 82% yield, attributed to flexible spacers .

Physicochemical and Spectroscopic Properties

While direct data for the target compound is unavailable, analogs provide trends:

  • LC/MS Data : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one (m/z 317 [M+H]⁺) suggests brominated pyrazoles exhibit distinct fragmentation patterns .
  • ¹H NMR : Bicycloheptane protons typically resonate as complex multiplets (δ 1.2–2.5 ppm), contrasting with sharp singlets for adamantyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.